S-benzyl-N-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]cysteine
Overview
Description
S-benzyl-N-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]cysteine (BMCC) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BMCC is a cysteine derivative that is synthesized by the reaction of N-benzylcysteine with 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl chloride.
Scientific Research Applications
S-benzyl-N-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]cysteine has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the development of fluorescent probes for imaging of cysteine-containing proteins in living cells. This compound can selectively label cysteine residues in proteins, allowing for visualization of the proteins in real-time. This has significant implications for the study of protein function and dynamics in living cells.
This compound has also been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of S-benzyl-N-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]cysteine is not fully understood, but it is believed to involve the inhibition of the activity of the proteasome. This compound binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of misfolded and damaged proteins. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to selectively label cysteine-containing proteins in living cells, allowing for visualization of the proteins in real-time. This compound has also been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins and the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of S-benzyl-N-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]cysteine is its selectivity for cysteine-containing proteins, which allows for the visualization of these proteins in living cells. This compound also has potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. However, one of the limitations of this compound is its low yield, which makes it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are a number of future directions for the study of S-benzyl-N-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]cysteine. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another potential direction is the further study of the mechanism of action of this compound, particularly in relation to its potential as an anticancer agent. Additionally, the development of new fluorescent probes based on this compound could have significant implications for the study of protein function and dynamics in living cells.
properties
IUPAC Name |
3-benzylsulfanyl-2-[[4-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-22(2,27)13-12-16-8-10-18(11-9-16)20(24)23-19(21(25)26)15-28-14-17-6-4-3-5-7-17/h3-11,19,27H,14-15H2,1-2H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVADGNCURMPKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC(CSCC2=CC=CC=C2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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